Cyclohexanecarboxamide, n-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-n-2-pyridinyl- Cyclohexanecarboxamide, n-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-n-2-pyridinyl- WAY 100635 is a piperazine drug and research chemical widely used in scientific studies. It was originally believed to act as a selective 5-HT1A receptor antagonist, but subsequent research showed that it also acts as potent full agonist at the D4 receptor. It is sometimes referred to as a silent antagonist at the former receptor. It is closely related to WAY-100,135.
Brand Name: Vulcanchem
CAS No.: 162760-96-5
VCID: VC0547087
InChI: InChI=1S/C25H34N4O2/c1-31-23-12-6-5-11-22(23)28-18-15-27(16-19-28)17-20-29(24-13-7-8-14-26-24)25(30)21-9-3-2-4-10-21/h5-8,11-14,21H,2-4,9-10,15-20H2,1H3
SMILES: COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4
Molecular Formula: C25H34N4O2
Molecular Weight: 422.6 g/mol

Cyclohexanecarboxamide, n-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-n-2-pyridinyl-

CAS No.: 162760-96-5

Inhibitors

VCID: VC0547087

Molecular Formula: C25H34N4O2

Molecular Weight: 422.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Cyclohexanecarboxamide, n-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-n-2-pyridinyl- - 162760-96-5

CAS No. 162760-96-5
Product Name Cyclohexanecarboxamide, n-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-n-2-pyridinyl-
Molecular Formula C25H34N4O2
Molecular Weight 422.6 g/mol
IUPAC Name N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide
Standard InChI InChI=1S/C25H34N4O2/c1-31-23-12-6-5-11-22(23)28-18-15-27(16-19-28)17-20-29(24-13-7-8-14-26-24)25(30)21-9-3-2-4-10-21/h5-8,11-14,21H,2-4,9-10,15-20H2,1H3
Standard InChIKey SBPRIAGPYFYCRT-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4
Canonical SMILES COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4
Appearance Solid powder
Description WAY 100635 is a piperazine drug and research chemical widely used in scientific studies. It was originally believed to act as a selective 5-HT1A receptor antagonist, but subsequent research showed that it also acts as potent full agonist at the D4 receptor. It is sometimes referred to as a silent antagonist at the former receptor. It is closely related to WAY-100,135.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms cyclohexanecarboxamide, N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-2-pyridinyl-
N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide
WAY 100,635
WAY 100635
WAY-100,635
WAY-100635
WAY100,635
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7: Hahn A, Nics L, Baldinger P, Wadsak W, Savli M, Kraus C, Birkfellner W, Ungersboeck J, Haeusler D, Mitterhauser M, Karanikas G, Kasper S, Frey R, Lanzenberger R. Application of image-derived and venous input functions in major depression using [carbonyl-(11)C]WAY-100635. Nucl Med Biol. 2013 Apr;40(3):371-7. doi: 10.1016/j.nucmedbio.2012.12.011. Epub 2013 Jan 30. PubMed PMID: 23375480.
8: Sullivan GM, Ogden RT, Huang YY, Oquendo MA, Mann JJ, Parsey RV. Higher in vivo serotonin-1a binding in posttraumatic stress disorder: a PET study with [11C]WAY-100635. Depress Anxiety. 2013 Mar;30(3):197-206. doi: 10.1002/da.22019. Epub 2013 Feb 13. PubMed PMID: 23408467; PubMed Central PMCID: PMC3785097.
9: Nics L, Hahn A, Zeilinger M, Vraka C, Ungersboeck J, Haeusler D, Hartmann S, Wagner KH, Lanzenberger R, Wadsak W, Mitterhauser M. Quantification of the radio-metabolites of the serotonin-1A receptor radioligand [carbonyl-11C]WAY-100635 in human plasma: an HPLC-assay which enables measurement of two patients in parallel. Appl Radiat Isot. 2012 Dec;70(12):2730-6. doi: 10.1016/j.apradiso.2012.08.016. Epub 2012 Sep 13. PubMed PMID: 23041392.
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11: Hahn A, Nics L, Baldinger P, Ungersböck J, Dolliner P, Frey R, Birkfellner W, Mitterhauser M, Wadsak W, Karanikas G, Kasper S, Lanzenberger R. Combining image-derived and venous input functions enables quantification of serotonin-1A receptors with [carbonyl-11C]WAY-100635 independent of arterial sampling. Neuroimage. 2012 Aug 1;62(1):199-206. doi: 10.1016/j.neuroimage.2012.04.047. Epub 2012 May 2. PubMed PMID: 22579604.
12: Mangin F, Dilly S, Joly B, Scuvée-Moreau J, Evans J, Setola V, Roth BL, Liégeois JF. Moderate chemical modifications of WAY-100635 improve the selectivity for 5-HT1A versus D4 receptors. Bioorg Med Chem Lett. 2012 Jul 15;22(14):4550-4. doi: 10.1016/j.bmcl.2012.05.119. Epub 2012 Jun 7. PubMed PMID: 22738628.
13: Al Hussainy R, Verbeek J, van der Born D, Booij J, Herscheid JK. Design, synthesis and in vitro evaluation of bridgehead fluoromethyl analogs of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxa mide (WAY-100635) for the 5-HT(1A) receptor. Eur J Med Chem. 2011 Dec;46(12):5728-35. doi: 10.1016/j.ejmech.2011.06.023. Epub 2011 Jun 29. PubMed PMID: 22000209.
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15: Al Hussainy R, Verbeek J, van der Born D, Braker AH, Leysen JE, Knol RJ, Booij J, Herscheid JK. Design, synthesis, radiolabeling, and in vitro and in vivo evaluation of bridgehead iodinated analogues of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxa mide (WAY-100635) as potential SPECT ligands for the 5-HT1A receptor. J Med Chem. 2011 May 26;54(10):3480-91. doi: 10.1021/jm1009956. Epub 2011 Apr 26. PubMed PMID: 21520940.
16: Assem-Hilger E, Lanzenberger R, Savli M, Wadsak W, Mitterhauser M, Mien LK, Stögmann E, Baumgartner C, Kletter K, Asenbaum S. Central serotonin 1A receptor binding in temporal lobe epilepsy: a [carbonyl-(11)C]WAY-100635 PET study. Epilepsy Behav. 2010 Nov;19(3):467-73. doi: 10.1016/j.yebeh.2010.07.030. Epub 2010 Sep 17. PubMed PMID: 20850389.
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PubChem Compound 5684
Last Modified Nov 11 2021
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